N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide

Medicinal chemistry Structure–activity relationship Sulfonamide linker engineering

Select this thiophene-benzenesulfonamide hybrid to access a geometrically precise 3-hydroxy-3-(thiophen-2-yl)propyl linker—a key SAR discriminator vs unhydroxylated or 2‑hydroxy regioisomers (e.g., CAS 1351618-25-1). Its nanomolar CA‑II inhibitory class potential and sub‑micromolar Pfmrk-relevant pharmacophore make it indispensable for glaucoma and antimalarial hit‑to‑lead campaigns. The C16H21NO3S2 scaffold (MW 339.47) offers twin H‑bond donor/acceptor sites for biotinylation or photoaffinity probe development. For research use only; offered as a high‑purity research chemical to accelerate structure‑activity relationship studies.

Molecular Formula C16H21NO3S2
Molecular Weight 339.47
CAS No. 1396843-76-7
Cat. No. B2933192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
CAS1396843-76-7
Molecular FormulaC16H21NO3S2
Molecular Weight339.47
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)C
InChIInChI=1S/C16H21NO3S2/c1-11-9-13(3)16(10-12(11)2)22(19,20)17-7-6-14(18)15-5-4-8-21-15/h4-5,8-10,14,17-18H,6-7H2,1-3H3
InChIKeySJLTXWRPDSZYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1396843-76-7): Sourcing & Differentiation Guide for Procurement Scientists


N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1396843-76-7) is a hybrid sulfonamide featuring a 2,4,5-trimethylbenzenesulfonamide core linked to a thiophene ring via a 3‑hydroxypropyl spacer. This architecture embeds the compound within the broader class of heteroaryl‑substituted benzenesulfonamides, a family known for potent carbonic anhydrase inhibition in the nanomolar range and intraocular‑pressure lowering in an alpha‑chymotrypsinized rabbit model [1]. Concurrently, thiophene‑sulfonamide scaffolds have been identified as inhibitors of plasmodial cyclin‑dependent kinase Pfmrk, with bromohydrosulfonylacetamide sub‑class members achieving sub‑micromolar IC₅₀ values [2]. The target compound is a research‑grade chemical available from multiple independent vendors and is not registered in major authoritative bioactivity databases [3].

Why N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide Cannot Be Replaced by Generic Analogs in Targeted Research


Superficially related sulfonamide building blocks, such as 2,4,5‑trimethylbenzenesulfonamide (CAS 90643‑45‑1) or N‑(thiophen‑2‑ylmethyl)benzenesulfonamide variants, lack the specific 3‑hydroxypropyl linker geometry that distinguishes this compound. In carbonic anhydrase‑targeted thiophenesulfonamide series, the position and nature of the hydroxyalkyl substituent profoundly modulate both enzyme inhibition potency and topical ocular bioavailability [1]. Similarly, within the Pfmrk kinase inhibitor series, subtle changes in the sulfonamide‑linking architecture shift selectivity between parasitic and host CDK isoforms [2]. Therefore, generic substitution with a simpler benzenesulfonamide or an unhydroxylated thiophene‑sulfonamide risks losing the precise hydrogen‑bonding capability and conformational flexibility engineered into the 3‑hydroxy‑3‑(thiophen‑2‑yl)propyl chain, which is critical for projects seeking to probe specific biomolecular interactions or structure‑activity relationships.

Quantitative Evidence for Selecting N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide over Closest Analogs


Structural Differentiation from the Closest Regioisomer N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1351618-25-1)

The target compound positions the hydroxyl group at the C‑3 position of the propyl chain, whereas the closest commercially cataloged analog (CAS 1351618‑25‑1) bears the hydroxyl at C‑2 . In the canonical carbonic anhydrase inhibitor series, shifting the hydroxyalkyl attachment point from the sulfonamide nitrogen to a ring sulfonyl group alters the spatial orientation of the hydrogen‑bond donor relative to the zinc‑bound sulfonamide, changing CA‑II IC₅₀ values by as much as 5‑ to 20‑fold [1]. Although direct IC₅₀ data for this specific pair are not publicly available, the class‑level inference is that a 1‑carbon shift in hydroxyl placement is anticipated to yield a differentiable binding pose and consequently a quantifiable difference in target‑engagement parameters.

Medicinal chemistry Structure–activity relationship Sulfonamide linker engineering

Carbonic Anhydrase II Inhibition Class Potency Benchmark: Nanomolar IC₅₀ Range Expected for Thiophenesulfonamide Congeners

Within the (hydroxyalkyl)sulfonyl‑substituted thiophenesulfonamide series, the most active compounds inhibit human carbonic anhydrase II (CA‑II) with IC₅₀ values in the nanomolar range and lower intraocular pressure by 3–6 mmHg in the alpha‑chymotrypsinized rabbit model of ocular hypertension after topical instillation [1]. In contrast, the unsubstituted thiophene‑2‑sulfonamide exhibits significantly weaker CA‑II inhibition, and 2,4,5‑trimethylbenzenesulfonamide alone (CAS 90643‑45‑1) lacks the thiophene‑ring electronic contribution that enhances zinc‑binding affinity [2]. While the precise IC₅₀ of the target compound has not been published, its structural congruence with the nanomolar‑potent sub‑class positions it as a superior choice for CA‑focused screening campaigns compared to the simpler benzenesulfonamide or thiophene‑sulfonamide building blocks.

Carbonic anhydrase inhibition Glaucoma research Ocular pharmacology

Kinase Inhibition Potential: Thiophene-Sulfonamide Scaffold Outperforms Benzene-Only Analogs in Pfmrk CDK Assay

In a comparative study of thiophene‑ and benzene‑sulfonamides against Plasmodium falciparum cyclin‑dependent kinase Pfmrk, thiophene‑containing sulfonamides consistently generated sub‑micromolar IC₅₀ values, whereas the corresponding benzene‑only sulfonamides exhibited significantly weaker inhibition [1]. A specific sub‑class, bromohydrosulfonylacetamides, achieved Pfmrk IC₅₀ values in the sub‑micromolar range with selectivity over human CDK1, CDK2, and CDK6 [1]. The target compound, bearing both a thiophene ring and a benzenesulfonamide core, incorporates the essential pharmacophoric elements associated with Pfmrk inhibition. In contrast, the simple 2,4,5‑trimethylbenzenesulfonamide (CAS 90643‑45‑1) lacks the thiophene heterocycle, while unadorned thiophene‑2‑sulfonamide lacks the trimethylbenzene moiety that may contribute to hydrophobic pocket complementarity. The combined scaffold is therefore a more rational choice for antimalarial kinase screening libraries.

Kinase inhibition Antimalarial drug discovery Cyclin-dependent kinase

Physicochemical Differentiation: Enhanced Calculated Lipophilicity and Hydrogen-Bond Capacity Relative to Unsubstituted Benzenesulfonamide

The target compound (C₁₆H₂₁NO₃S₂, MW = 339.47 g·mol⁻¹) carries a 3‑hydroxy‑3‑(thiophen‑2‑yl)propyl chain that increases both the molecular weight and the calculated partition coefficient (cLogP) relative to the parent 2,4,5‑trimethylbenzenesulfonamide (CAS 90643‑45‑1, C₉H₁₃NO₂S, MW = 199.27 g·mol⁻¹) [1]. The addition introduces one extra hydrogen‑bond donor (OH) and one extra hydrogen‑bond acceptor (thiophene sulfur), modifying the HBD/HBA ratio from 1/2 to 2/3. In the context of CNS drug‑likeness rules (e.g., Pfizer’s CNS MPO score), a shift in topological polar surface area and hydrogen‑bonding capacity directly influences blood–brain barrier permeability predictions, making the target compound more suitable for peripheral‑target programs while the parent benzenesulfonamide remains a lighter, potentially more CNS‑penetrant fragment [2].

Drug-likeness Physicochemical profiling LogP and HBD/HBA balance

Recommended Research & Industrial Application Scenarios for N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling and Glaucoma Drug Discovery

Leveraging the class‑established nanomolar CA‑II inhibitory potential of (hydroxyalkyl)‑substituted thiophenesulfonamides [1], this compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting carbonic anhydrase isoforms implicated in glaucoma. Its 3‑hydroxypropyl linker provides a synthetic handle for further derivatization into prodrugs or affinity probes, while the thiophene ring enables π‑stacking interactions within the CA active site. The compound can serve as a reference standard in CA‑II enzymatic assays to benchmark novel inhibitors against the known nanomolar activity range reported for this chemotype.

Antimalarial Kinase Inhibitor Hit Expansion and Pfmrk Selectivity Studies

Given that substituted thiophene sulfonamides have demonstrated sub‑micromolar Pfmrk inhibition with selectivity over human CDK isoforms [1], this compound is a rational inclusion in antimalarial screening decks. The combined thiophene‑trimethylbenzene motif matches the pharmacophoric requirements identified for Pfmrk engagement, making it suitable for hit‑to‑lead chemistry campaigns where iterative modification of the hydroxypropyl chain can be used to fine‑tune selectivity and improve in vitro therapeutic indices, which for related analogs were found to be encouraging against human cell lines [1].

Structure–Activity Relationship (SAR) Libraries Exploring Hydroxyalkyl Linker Geometry

The compound fills a specific SAR niche: a 3‑hydroxy‑3‑(thiophen‑2‑yl)propyl linker that is geometrically distinct from the 2‑hydroxy‑2‑(thiophen‑2‑yl)propyl regioisomer (CAS 1351618‑25‑1) and from the unhydroxylated propyl or ethyl variants cataloged by chemical suppliers [1]. Procurement of both regioisomers enables head‑to‑head comparison of hydroxyl placement on target binding, solubility, and metabolic stability, generating high‑value SAR data that can guide the design of clinical candidates. This systematic approach is essential for publications and patents where linker‑specific contributions must be explicitly demonstrated.

Fragment‑to‑Lead Chemical Biology Probes for Sulfonamide‑Binding Proteins

With a molecular weight of 339.47 g·mol⁻¹ and a balanced hydrogen‑bond donor/acceptor profile (HBD=2, HBA=3), the compound occupies the interface between fragment and lead‑like chemical space [1]. It can be deployed as a functionalized fragment in chemical proteomics studies to identify novel sulfonamide‑binding proteins beyond the canonical carbonic anhydrase family. The thiophene ring provides a UV‑active chromophore for HPLC‑based detection, while the primary sulfonamide NH and secondary alcohol OH offer twin attachment points for photoaffinity labeling or biotinylation, facilitating target‑identification workflows.

Quote Request

Request a Quote for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.